molecular formula C6H5ClN2O2 B13335201 5-chloro-N-hydroxypyridine-2-carboxamide

5-chloro-N-hydroxypyridine-2-carboxamide

Cat. No.: B13335201
M. Wt: 172.57 g/mol
InChI Key: BDBAUDVZZZYNJK-UHFFFAOYSA-N
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Description

5-chloro-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 5-chloro-N-hydroxypyridine-2-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-chloro-N-hydroxypyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-hydroxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-Chloro-N-hydroxypyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a hydroxyl group and a carboxamide moiety. Its chemical structure can be represented as follows:

5 Chloro N hydroxypyridine 2 carboxamide\text{5 Chloro N hydroxypyridine 2 carboxamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. The compound's activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results.

Pathogen MIC (µg/mL) Reference
Mycobacterium tuberculosis3.91 - 6.25
M. aurum3.13 - 6.25
M. smegmatisNot tested

The compound demonstrated significant activity against various strains of Mycobacterium, indicating its potential as a lead compound for further development in treating tuberculosis.

Cytotoxicity

Cytotoxicity assays performed on human liver cancer cell lines (HepG2) showed that this compound exhibits low cytotoxic effects, with a selectivity index (SI) greater than 20. This suggests that while the compound is effective against bacterial strains, it has minimal adverse effects on human cells.

Cell Line Cytotoxicity (IC50 µM) Selectivity Index
HepG2>50>20

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. However, further studies are needed to elucidate the exact biochemical pathways involved.

Case Studies

  • Study on Antimycobacterial Activity : A study investigated the efficacy of various carboxamide derivatives, including this compound, against Mycobacterium strains. Results indicated that this compound exhibited significant antimycobacterial activity with MIC values comparable to established antitubercular drugs .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic properties of various derivatives, this compound was reported to have high cell viability rates in HepG2 cells at concentrations up to 50 µM, indicating its potential safety profile for therapeutic applications .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

BDBAUDVZZZYNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NO

Origin of Product

United States

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